1-(2,5-Dichlorophenyl)thiourea

Vue d'ensemble

Description

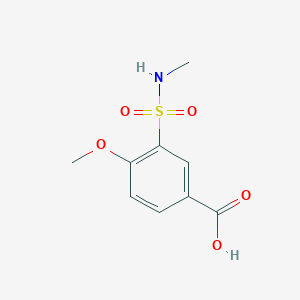

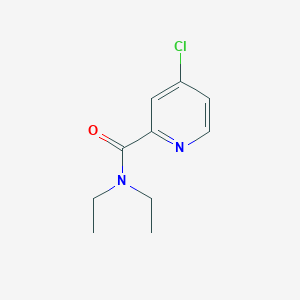

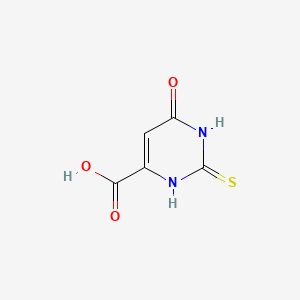

1-(2,5-Dichlorophenyl)thiourea is a chemical compound with the molecular formula C7H6Cl2N2S. It has a molecular weight of 221.11 g/mol . This compound is part of the thiourea family, which are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .

Synthesis Analysis

Thioureas and their derivatives can be synthesized from various anilines with CS2 . A literature survey from 2015 to now shows nearly 124 research articles critically analyzed and arranged regarding the synthesis and biological activities of thiazoles derivatives .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The InChI code for this compound is 1S/C7H6Cl2N2S/c8-4-1-2-5 (9)6 (3-4)11-7 (10)12/h1-3H, (H3,10,11,12) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.11 g/mol, XLogP3 of 2.2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 1, Exact Mass of 219.9628748 g/mol, and Monoisotopic Mass of 219.9628748 g/mol .

Applications De Recherche Scientifique

Molecular Structure and Spectroscopy

The study by Saeed et al. (2017) focused on the vibrational spectra and molecular structure of 1-(2,5-Dichlorophenyl)thiourea derivatives. Their research synthesized isomeric compounds, including 1-(adamantan-1-ylcarbonyl)-3-(2,5-dichlorophenyl)thiourea, and conducted a comprehensive vibrational analysis through FTIR and Raman spectra. The molecular structures were confirmed via single-crystal X-ray diffraction, revealing intramolecular NH⋯O and intermolecular NH⋯S hydrogen bonds that influence vibrational modes, particularly the stretching modes for CO and CS bonds. The research presents a detailed examination of the compound's solid-state structure and its implications for vibrational spectroscopy (Saeed, Ashraf, Erben, & Simpson, 2017).

Antimicrobial Activity

In the realm of antimicrobial studies, Limban et al. (2008) reported on the characterization of thioureides derived from 2-(4-Chlorophenoxymethyl)benzoic acid, which included derivatives of this compound. These compounds exhibited specific antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and Candida spp. The study highlighted the potential of thiourea derivatives, including this compound, as antimicrobial agents with a broad spectrum of activity and the possibility of their application in treating multidrug-resistant infections (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).

Catalytic Applications

Gunasekaran, Bhuvanesh, and Karvembu (2017) explored the synthesis, characterization, and catalytic oxidation properties of copper(I) complexes containing monodentate acylthiourea ligands, including derivatives of this compound. Their study demonstrated the effective catalytic role of these complexes in the oxidation of alcohols to their corresponding acids and ketones, highlighting the potential of this compound derivatives in catalysis and their application in organic synthesis (Gunasekaran, Bhuvanesh, & Karvembu, 2017).

Anion Sensing

Odago et al. (2011) reported the synthesis of thioamides, urea, and thiourea derivatives, including those of this compound, and their incorporation into dinuclear rhenium(I) diimine tricarbonyl complexes. These complexes were investigated for their anion recognition properties using luminescence, UV–Vis, and NMR spectroscopic methods. The study showcased the ability of this compound derivatives to act as receptors for anions through hydrogen bonding and electrostatic interactions, indicating their potential application in anion sensing technologies (Odago, Hoffman, Carpenter, Tse, Sun, & Lees, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

1-(2,5-Dichlorophenyl)thiourea is an organosulfur compound . Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Mode of Action

Thiourea derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets

Biochemical Pathways

Given the broad range of biological activities exhibited by thiourea derivatives, it is likely that multiple pathways are affected

Result of Action

Thiourea derivatives have been found to exhibit antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects . These effects suggest that the compound may have a broad range of impacts at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

1-(2,5-Dichlorophenyl)thiourea plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as glutamate dehydrogenase . This inhibition can lead to alterations in metabolic pathways and cellular processes. Additionally, this compound has been shown to interact with various biomolecules, including proteins and nucleic acids, through binding interactions that can affect their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in cellular responses. Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes, which can impact various cellular functions . Its influence on cellular metabolism includes changes in the levels of metabolites and the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, which can lead to downstream effects on metabolic pathways and cellular processes. Additionally, this compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . These binding interactions can result in changes in gene expression and enzyme activity, contributing to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. One of the primary metabolic pathways involves the oxidation of the sulfur moiety, which is catalyzed by FAD-containing monooxygenase . This oxidation can lead to the formation of metabolites that have distinct biological activities. Additionally, this compound can affect metabolic flux and the levels of specific metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

(2,5-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCOANNCPUOZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197801 | |

| Record name | Thiourea, (2,5-dichlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4949-85-3 | |

| Record name | N-(2,5-Dichlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4949-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(2,5-dichlorophenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2,5-dichlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4949-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dichlorophenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ9G7RH7MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)